molecular formula C11H11Cl2NO2 B14888027 6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride

6'-Chlorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride

Cat. No.: B14888027
M. Wt: 260.11 g/mol
InChI Key: PVVNSJPHRURLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structure

Chemical Reactions Analysis

Types of Reactions

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions may be carried out using reducing agents to remove oxygen or add hydrogen atoms.

    Substitution: Common substitution reactions involve the replacement of a chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of nucleophiles like sodium azide or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Chlorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties. This uniqueness makes it valuable for various applications, particularly in drug discovery and material science.

Properties

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

6-chlorospiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride

InChI

InChI=1S/C11H10ClNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,13H,4-6H2;1H

InChI Key

PVVNSJPHRURLRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)Cl)OC13CNC3.Cl

Origin of Product

United States

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